tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers
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Overview
Description
tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers: is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a pyrrolidine ring. The compound is often encountered as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to pure diastereomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethynyl and methyl groups. The tert-butyl group is usually introduced through a tert-butyl esterification reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are essential to isolate the desired diastereomers from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of new tert-butyl derivatives with different functional groups.
Scientific Research Applications
tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl 2-ethynylpyrrolidine-1-carboxylate
- tert-butyl 3-methylpyrrolidine-1-carboxylate
- tert-butyl 2-ethynyl-3-ethylpyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate is unique due to the presence of both ethynyl and methyl groups on the pyrrolidine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2302341-04-2 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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